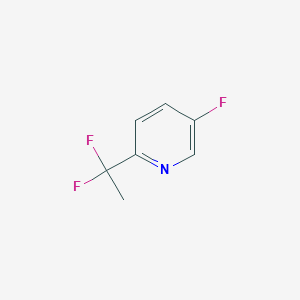

2-(1,1-Difluoroethyl)-5-fluoropyridine

Description

Properties

IUPAC Name |

2-(1,1-difluoroethyl)-5-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-7(9,10)6-3-2-5(8)4-11-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYSONJGCNWUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction proceeds under mild conditions and provides a high yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoroethylation reactions using cost-effective and readily available reagents. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(1,1-Difluoroethyl)-5-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Scientific Research Applications

2-(1,1-Difluoroethyl)-5-fluoropyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: It is explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent inhibitor or activator of its target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 1,1-difluoroethyl group in the target compound introduces steric hindrance and enhanced lipophilicity compared to simpler substituents like phenyl or chlorophenyl groups in related compounds . This may improve membrane permeability in biological systems.

Synthetic Utility :

- Boronic ester derivatives, such as 2-[2-(1,1-Difluoroethyl)-5-fluorophenyl]-1,3,2-dioxaborolane, are used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems . The target compound lacks a boronic ester group, limiting its direct utility in such reactions.

Biological Relevance: Compounds like 5-(4-Fluorophenyl)-2-fluoropyridine are precursors for studying antimicrobial or anticancer activities .

Physicochemical Properties

- Lipophilicity : The difluoroethyl group increases hydrophobicity compared to phenyl-substituted analogs, which may enhance blood-brain barrier penetration or protein binding .

- Thermal Stability : High-temperature synthesis conditions (e.g., 140°C in acetonitrile) used for related compounds suggest moderate thermal stability .

Challenges and Limitations

- Synthetic Yield : The synthesis of difluoroethyl-substituted pyridines often results in low yields (e.g., 12% for a related compound in ) due to steric challenges and competing side reactions .

- Data Gaps: No melting/boiling points, solubility, or spectroscopic data are available for this compound, limiting practical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,1-Difluoroethyl)-5-fluoropyridine to achieve high yield and purity?

- Methodology : Multi-step synthesis involving fluorination and alkylation reactions. Key steps include:

- Fluorination : Use of trifluoroacetophenone derivatives as starting materials to introduce fluorine atoms under controlled temperatures (80–120°C) .

- Alkylation : Coupling of the difluoroethyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boron-containing intermediates to ensure regioselectivity .

- Purification : Column chromatography with hexane/ethyl acetate (4:1) and recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- NMR :

- ¹⁹F NMR identifies fluorine environments: δ -120 to -125 ppm for CF₂ groups, δ -60 to -65 ppm for aromatic fluorine .

- ¹H NMR resolves methylene protons (δ 1.8–2.2 ppm) and pyridine ring protons (δ 8.0–8.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

Comparative SAR Studies : Systematically vary substituents (e.g., bromomethyl vs. boronate esters) and assay enzyme inhibition (e.g., dihydroorotate dehydrogenase ).

Metabolic Stability Assays : Use liver microsomes to compare half-lives of derivatives with conflicting activity reports .

Crystallographic Analysis : Co-crystallize derivatives with target enzymes (e.g., Plasmodium falciparum DHODH) to identify binding discrepancies .

- Example : A derivative with a trifluoromethyl group showed 10× lower IC₅₀ than the difluoroethyl analogue due to enhanced hydrophobic interactions .

Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations :

- Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate transition states for SNAr reactions .

- Calculate Fukui indices to identify electrophilic sites (e.g., C-2 position on pyridine ring) .

- MD Simulations : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates .

- Data Validation : Compare computed activation energies (ΔG‡ ~25 kcal/mol) with experimental kinetic data (e.g., k = 0.15 s⁻¹ at 25°C) .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.